hexa-N-acetyl chitohexaose
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Overview
Description
Hexa-N-acetyl chitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin . This compound functions as an elicitor in plants, inducing the expression of chitinases . It is also a substrate of lysozyme and binds to LysM domains on certain proteins . This compound has shown potential in enhancing immune responses and inhibiting nitric oxide production by activated macrophages .
Preparation Methods
Hexa-N-acetyl chitohexaose can be synthesized through controlled acid hydrolysis of chitin . The addition of ammonium sulfate to the reaction system significantly increases the production of hexamers and heptamers, which are biologically active oligosaccharides . Industrial production methods involve the use of chitinase enzymes to catalyze the elongation of sugar chains from di-N-acetylchitobiose to this compound .
Chemical Reactions Analysis
Hexa-N-acetyl chitohexaose undergoes various chemical reactions, including:
Scientific Research Applications
Hexa-N-acetyl chitohexaose has a wide range of scientific research applications:
Mechanism of Action
Hexa-N-acetyl chitohexaose exerts its effects by binding to LysM domains on certain proteins, including an endopeptidase of T. thermophilus . This binding induces the expression of chitinases in plants and enhances immune responses in animals . The compound also stimulates cytokine secretion in mesenchymal stem cells and inhibits nitric oxide production by activated macrophages .
Comparison with Similar Compounds
Hexa-N-acetyl chitohexaose is unique due to its specific structure and biological activity. Similar compounds include:
N-acetylglucosamine: A monomer of chitin with similar biological functions but less complex structure.
Chitohexaose: A non-acetylated hexamer of glucosamine with different reactivity and biological activity.
N,N’-diacetylchitobiose: A dimer of N-acetylglucosamine with distinct properties and applications.
This compound stands out due to its ability to induce chitinase expression, enhance immune responses, and exhibit antitumor effects .
Properties
Molecular Formula |
C48H80N6O31 |
---|---|
Molecular Weight |
1237.2 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(61)49-25-33(69)38(20(8-56)75-43(25)74)81-45-27(51-15(3)63)35(71)40(22(10-58)77-45)83-47-29(53-17(5)65)37(73)42(24(12-60)79-47)85-48-30(54-18(6)66)36(72)41(23(11-59)80-48)84-46-28(52-16(4)64)34(70)39(21(9-57)78-46)82-44-26(50-14(2)62)32(68)31(67)19(7-55)76-44/h19-48,55-60,67-74H,7-12H2,1-6H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,54,66)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43?,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
GVTXKCFKWGVHBK-SDEUBOORSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O |
Origin of Product |
United States |
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